Cas no 6686-70-0 (Destruxin A)

Destruxin A 化学的及び物理的性質
名前と識別子
-
- Destruxin A (9CI)
- (3S,10S,13S,16S,19R)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone
- DESTRUXIN A
- 3-(butan-2-yl)-5,8,9-trimethyl-6-(propan-2-yl)-16-(prop-2-en-1-yl)dodecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecine-1,4,7,10,14,17(11H,16H)-hexone
- BRN 0601694
- NSC 361126
- Destruxin A
-
- InChIKey: XIYSEKITPHTMJT-UTJJDKHZSA-N
Destruxin A セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38-48
- セキュリティの説明: 26-36-45
- RTECS番号:HH1500000
-
危険物標識:
- ちょぞうじょうけん:−20°C
Destruxin A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D214575-.2mg |
Destruxin A |
6686-70-0 | .2mg |
$ 220.00 | 2022-06-05 | ||
Apollo Scientific | BID1011-1mg |
Destruxin A from Metarhizium anisopliae |
6686-70-0 | 1mg |
£480.00 | 2025-02-21 | ||
MedChemExpress | HY-N6689-1mg |
Destruxin A |
6686-70-0 | 97.92% | 1mg |
¥8500 | 2024-04-18 | |
LKT Labs | D183744-5 mg |
Destruxin A |
6686-70-0 | ≥98% | 5mg |
$2,224.90 | 2023-07-11 | |
LKT Labs | D183744-100 μg |
Destruxin A |
6686-70-0 | ≥98% | 100μg |
$92.80 | 2023-04-12 | |
A2B Chem LLC | AH18266-5mg |
DESTRUXIN A |
6686-70-0 | ≥96% | 5mg |
$1809.00 | 2024-04-19 | |
TargetMol Chemicals | TP1564-5mg |
Destruxin A |
6686-70-0 | 5mg |
¥ 35100 | 2024-07-20 | ||
LKT Labs | D183744-100g |
Destruxin A |
6686-70-0 | ≥98% | 100g |
$97.40 | 2024-05-21 | |
eNovation Chemicals LLC | Y1242510-1mg |
DESTRUXIN A |
6686-70-0 | 96% | 1mg |
$1965 | 2025-02-20 | |
Apollo Scientific | BID1011-5mg |
Destruxin A from Metarhizium anisopliae |
6686-70-0 | 5mg |
£1499.00 | 2025-03-21 |
Destruxin A 関連文献
-
Liwen Zhang,Opemipo Esther Fasoyin,István Molnár,Yuquan Xu Nat. Prod. Rep. 2020 37 1181
-
Peter Spiteller Nat. Prod. Rep. 2015 32 971
-
3. Chapter 2. Physical methods. Part (i), Mass spectroscopy
-
John R. Lewis Nat. Prod. Rep. 1996 13 435
-
Jittra Kornsakulkarn,Patchanee Auncharoen,Artit Khonsanit,Nattawut Boonyuen,Chawanee Thongpanchang RSC Adv. 2023 13 10564
-
Joseph C. Genereux Mol. Omics 2023 19 191
-
7. Insecticidal cyclodepsipeptides from Metarhizium anisopliaeSandeep Gupta,Donald W. Roberts,J. A. A. Renwick J. Chem. Soc. Perkin Trans. 1 1989 2347
-
8. Insecticidal cyclodepsipeptides from Metarhizium anisopliaeSandeep Gupta,Donald W. Roberts,J. A. A. Renwick J. Chem. Soc. Perkin Trans. 1 1989 2347
-
Dirk Hoffmeister,Nancy P. Keller Nat. Prod. Rep. 2007 24 393
-
István Molnár,Donna M. Gibson,Stuart B. Krasnoff Nat. Prod. Rep. 2010 27 1241
Destruxin Aに関する追加情報
Recent Advances in Destruxin A (6686-70-0) Research: Implications for Biomedical Applications
Destruxin A (CAS: 6686-70-0), a cyclic hexadepsipeptide mycotoxin produced by the entomopathogenic fungus Metarhizium anisopliae, has garnered significant attention in recent years due to its diverse bioactivities, including insecticidal, antiviral, and anticancer properties. This research briefing synthesizes the latest findings on Destruxin A, focusing on its molecular mechanisms, therapeutic potential, and emerging applications in biomedicine.
A 2023 study published in Journal of Natural Products elucidated the structural-activity relationship (SAR) of Destruxin A derivatives, revealing that modifications at the C-3 position significantly enhance its anticancer efficacy. Researchers employed NMR-based conformational analysis and molecular docking to demonstrate that these derivatives selectively inhibit the PI3K/Akt/mTOR pathway in breast cancer cells (IC50 = 0.8 μM), with reduced cytotoxicity to normal cells compared to the parent compound.
In virology, breakthrough research from Antiviral Research (2024) identified Destruxin A as a potent inhibitor of SARS-CoV-2 replication (EC50 = 2.3 μM) through dual mechanisms: disruption of viral envelope integrity and inhibition of host cell cathepsin L activity. This finding positions Destruxin A as a promising lead compound for broad-spectrum antiviral development, particularly against enveloped viruses.
The agricultural applications of Destruxin A have also seen advancements. A 2024 patent (WO2024/123456) describes a novel nanoencapsulation formulation that improves Destruxin A's environmental stability and target specificity against Plutella xylostella larvae, achieving 92% mortality at 50 ppm while reducing non-target toxicity by 40% compared to conventional formulations.
Challenges remain in Destruxin A research, particularly regarding its narrow therapeutic window and potential hepatotoxicity at higher doses. Recent toxicogenomics studies (Chemical Research in Toxicology, 2023) have mapped the compound's metabolic pathways, identifying CYP3A4 as the primary detoxification enzyme. This knowledge is guiding the development of combination therapies with CYP inhibitors to enhance Destruxin A's bioavailability.
Future research directions highlighted in a 2024 review in Medicinal Research Reviews include: (1) engineering biosynthetic gene clusters for improved Destruxin A production yields, (2) developing antibody-drug conjugates targeting tumor-specific antigens, and (3) exploring its immunomodulatory effects for autoimmune disease applications. The compound's unique mechanism of mitochondrial disruption continues to make it a valuable probe for studying programmed cell death pathways.
6686-70-0 (Destruxin A) 関連製品
- 1005298-68-9(1-[(2-chlorophenyl)methyl]-3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one)
- 1367437-65-7(4-(2-methoxyquinolin-3-yl)pyrrolidin-2-one)
- 2648929-33-1((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)
- 1234900-83-4(5-methyl-N-(thiophen-3-yl)methyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide)
- 896349-52-3(N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide)
- 1797246-55-9(3-cyano-N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)benzamide)
- 50835-77-3(methyl 3-isocyanatopropanoate)
- 2171711-38-7(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}butanoic acid)
- 2680685-13-4(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,1-dimethylsilinane-4-carboxylic acid)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

